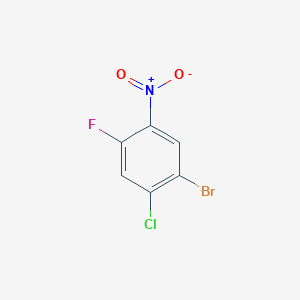

1-Bromo-2-chloro-4-fluoro-5-nitrobenzene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-chloro-4-fluoro-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClFNO2/c7-3-1-6(10(11)12)5(9)2-4(3)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVDJBLFLBBBGMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)Cl)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60553789 | |

| Record name | 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60553789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111010-08-3 | |

| Record name | 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60553789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-2-chloro-4-fluoro-5-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene, a polyhalogenated nitroaromatic compound of interest in synthetic chemistry and drug discovery.

Chemical and Physical Properties

This compound is a white crystalline solid at room temperature. Its core structure is a benzene ring substituted with four different functional groups, leading to a specific set of physicochemical properties. The presence of electron-withdrawing nitro and halogen groups significantly influences its reactivity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | --INVALID-LINK-- |

| CAS Number | 111010-08-3 | --INVALID-LINK-- |

| Molecular Formula | C₆H₂BrClFNO₂ | --INVALID-LINK-- |

| Molecular Weight | 254.44 g/mol | --INVALID-LINK-- |

| Appearance | White crystalline solid | --INVALID-LINK-- |

| Melting Point | ~60-65 °C | --INVALID-LINK-- |

| Boiling Point | ~305-315 °C | --INVALID-LINK-- |

| Solubility | Slightly soluble in water; Soluble in common organic solvents (e.g., chloroform, xylene) | --INVALID-LINK-- |

Synthesis

The synthesis of this compound typically involves a multi-step process starting from a less substituted benzene derivative. A common strategy is the regioselective nitration of a pre-existing trihalogenated benzene ring.[1] The introduction of the nitro group at a later stage is often preferred as it is a strong deactivating group for electrophilic aromatic substitution, which would complicate subsequent halogenation steps.

A plausible synthetic route involves the nitration of 1-bromo-2-chloro-4-fluorobenzene.

Experimental Protocol: Nitration of a Halogenated Benzene Precursor

A general method for the nitration of a polyhalogenated benzene involves the use of a nitrating mixture, typically a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[1] The sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺).

Materials:

-

1-bromo-2-chloro-4-fluorobenzene (precursor)

-

Concentrated nitric acid (HNO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Ice bath

-

Dichloromethane (DCM) or other suitable organic solvent

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Cool the concentrated sulfuric acid in an ice bath.

-

Slowly add the 1-bromo-2-chloro-4-fluorobenzene to the cooled sulfuric acid with stirring.

-

To this mixture, add the concentrated nitric acid dropwise, maintaining the temperature below 10-15 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by TLC or GC.

-

Carefully pour the reaction mixture onto crushed ice.

-

Extract the product with dichloromethane.

-

Wash the organic layer with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the organic solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain pure this compound.

Spectroscopic Data

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Features |

| ¹H NMR | Two aromatic protons are expected, each appearing as a doublet of doublets due to coupling with the adjacent fluorine and hydrogen atoms. The chemical shifts would be in the downfield region due to the electron-withdrawing effects of the nitro and halogen substituents. |

| ¹³C NMR | Six distinct signals for the aromatic carbons are expected. The carbons attached to the electronegative substituents (Br, Cl, F, NO₂) will show characteristic chemical shifts. The carbon bearing the nitro group will be significantly deshielded. |

| IR Spectroscopy | Characteristic absorption bands for the C-NO₂ stretching (asymmetric and symmetric), C-Br, C-Cl, and C-F bonds, as well as aromatic C-H and C=C stretching vibrations. |

| Mass Spectrometry | The molecular ion peak (M⁺) would be observed, along with a characteristic isotopic pattern due to the presence of bromine and chlorine atoms (M+2 and M+4 peaks). Fragmentation patterns would involve the loss of the nitro group and halogen atoms. |

Reactivity

The chemical reactivity of this compound is dominated by the electron-deficient nature of the aromatic ring, making it susceptible to nucleophilic aromatic substitution (SNAr) .[1] The strong electron-withdrawing nitro group, positioned ortho and para to the halogen atoms, activates the ring towards attack by nucleophiles.

The relative reactivity of the halogens as leaving groups in SNAr reactions is typically F > Cl > Br > I. This is because the rate-determining step is often the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine, making the attached carbon more electrophilic. Therefore, the fluorine atom is the most likely to be substituted in an SNAr reaction with this compound.

Common nucleophiles used in SNAr reactions include amines, alkoxides, and thiolates, leading to the formation of a variety of substituted products.

Potential Applications in Drug Development

Polyhalogenated and nitroaromatic compounds are important building blocks in medicinal chemistry. While there is no specific publicly available information on the biological activity of this compound, related halogenated nitroaromatic compounds have been investigated for their potential as:

-

Antimicrobial agents: Some halogenated nitroaromatic compounds have shown activity against various bacterial and fungal strains.[2][3]

-

Antitubercular agents: Halogenated nitroaromatic triazenides have been synthesized and evaluated for their activity against Mycobacterium tuberculosis.[4]

-

Anticancer agents: The un-nitrated precursor, 1-bromo-2-chloro-4-fluorobenzene, is a key intermediate in the synthesis of brilanestrant, a selective estrogen receptor degrader for the treatment of breast cancer. This highlights the importance of this substitution pattern in the design of bioactive molecules.

The presence of multiple reactive sites on this compound allows for diverse chemical modifications, making it a valuable scaffold for the synthesis of novel compounds with potential therapeutic applications. The nitro group can also be reduced to an amine, which opens up further avenues for derivatization.

Safety and Handling

This compound is classified as a hazardous substance.[5]

GHS Hazard Statements:

-

Harmful if swallowed (H302)

-

Harmful in contact with skin (H312)

-

Causes skin irritation (H315)

-

Causes serious eye irritation (H319)

-

Harmful if inhaled (H332)

Precautionary Measures:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Use only outdoors or in a well-ventilated area.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash skin thoroughly after handling.

-

In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If swallowed, inhaled, or in case of skin contact, seek immediate medical attention.

It is crucial to handle this compound in a fume hood with appropriate personal protective equipment. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. 1-Bromo-5-chloro-3-fluoro-2-nitrobenzene | 1642542-05-9 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis and evaluation of halogenated phenazine antibacterial prodrugs targeting nitroreductase enzymes for activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis and in vitro investigation of halogenated 1,3-bis(4-nitrophenyl)triazenide salts as antitubercular compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C6H2BrClFNO2 | CID 13982970 - PubChem [pubchem.ncbi.nlm.nih.gov]

1-Bromo-2-chloro-4-fluoro-5-nitrobenzene molecular structure

An In-depth Technical Guide on 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene

This technical guide provides a comprehensive overview of the molecular structure, properties, and key experimental data for this compound, a halogenated aromatic compound of interest to researchers in synthetic chemistry and drug development.

Chemical Identity and Properties

This compound is a polysubstituted benzene derivative. Its chemical identity and computed physical properties are summarized below.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 111010-08-3[1] |

| Molecular Formula | C₆H₂BrClFNO₂[1] |

| Molecular Weight | 254.44 g/mol [1] |

| Canonical SMILES | C1=C(C(=CC(=C1Br)Cl)F)--INVALID-LINK--[O-][1] |

| InChI | InChI=1S/C6H2BrClFNO2/c7-3-1-6(10(11)12)5(9)2-4(3)8/h1-2H[1] |

| InChIKey | YVDJBLFLBBBGMD-UHFFFAOYSA-N[1] |

| Computed Property | Value |

| Monoisotopic Mass | 252.89415 Da[1] |

| Topological Polar Surface Area | 45.8 Ų[1] |

| Heavy Atom Count | 12[2] |

| Complexity | 189[1] |

Molecular Structure Visualization

The two-dimensional structure of this compound, illustrating the substitution pattern on the benzene ring, is depicted below.

References

An In-depth Technical Guide to 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene, a key intermediate in organic synthesis. The document details its chemical properties, synthesis protocols, and essential safety information, tailored for professionals in research and drug development.

Chemical Identity and Properties

This compound is an aromatic organic compound with the chemical formula C₆H₂BrClFNO₂.[1][2] Its structure, featuring multiple halogen substituents and a nitro group, makes it a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[2][3]

Physicochemical Data

A summary of the key physicochemical properties for this compound and its isomers is presented below.

| Property | Value |

| IUPAC Name | This compound[1] |

| Molecular Formula | C₆H₂BrClFNO₂[1][2] |

| Molecular Weight | 254.44 g/mol [1][4] |

| Appearance | White crystalline solid[2] |

| Melting Point | Approximately 60-65 °C[2] |

| Boiling Point | Approximately 305-315 °C[2] |

| Solubility | Slightly soluble in water; soluble in organic solvents like chloroform and xylene.[2] |

Synthesis Protocols

The synthesis of substituted nitrobenzenes often involves the electrophilic nitration of a halogenated benzene precursor. The following protocol is a representative method for synthesizing a positional isomer, 1-bromo-4-chloro-5-fluoro-2-nitrobenzene, which illustrates the general principles applicable to the synthesis of the title compound.[5]

Experimental Protocol: Nitration of a Dihalogenated Benzene

This procedure details the synthesis of 1-bromo-4-chloro-5-fluoro-2-nitrobenzene from 4-bromo-1-chloro-2-fluorobenzene.[5]

Materials:

-

4-bromo-1-chloro-2-fluorobenzene

-

Ammonium nitrate

-

Trifluoroacetic anhydride (TFA anhydride)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel

-

Ethyl acetate (EtOAc)

-

Hexane

Procedure:

-

Dissolve 4-bromo-1-chloro-2-fluorobenzene (40 mmol) and ammonium nitrate in dichloromethane (335 mL) in a suitable reaction vessel.[5]

-

Cool the solution to 0 °C using an ice bath.[5]

-

Slowly add trifluoroacetic anhydride (41.3 mL) to the reaction mixture over a period of 15 minutes, ensuring the temperature remains at 0 °C.[5]

-

After the addition is complete, stir the mixture at 0 °C for an additional 15 minutes.[5]

-

Allow the reaction to warm to room temperature and continue stirring for 2 hours.[5]

-

Quench the reaction by carefully adding 560 mL of saturated sodium bicarbonate solution.[5]

-

Separate the organic and aqueous layers. Extract the aqueous layer with dichloromethane and ethyl acetate.[5]

-

Combine all organic layers and dry over anhydrous sodium sulfate.[5]

-

Filter the solution and add silica gel to the filtrate.[5]

-

Remove the solvent by concentration under reduced pressure.[5]

-

Purify the resulting residue by flash column chromatography, using a gradient of 0% to 15% ethyl acetate in hexane as the eluent, to yield the final product.[5]

Logical Workflow for Synthesis and Purification

Caption: Workflow for the synthesis and purification of a halogenated nitrobenzene.

Key Chemical Reactions

The presence of the nitro group and multiple halogens on the benzene ring allows for a variety of subsequent chemical transformations, making this class of compounds highly versatile in drug development.

A. Electrophilic Nitration Mechanism

The synthesis described above is a classic example of electrophilic aromatic substitution. The reaction between a nitrating agent and a strong acid catalyst generates a highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich benzene ring.[3]

Caption: General mechanism for electrophilic aromatic nitration.

B. Reduction of the Nitro Group

A common follow-up reaction is the reduction of the nitro group to an amine. This transformation is fundamental in the synthesis of many pharmaceutical compounds, as the resulting aniline derivative can be further functionalized.[3] Various reducing agents can be employed, with the choice depending on the desired selectivity and the presence of other functional groups.[3]

Safety and Handling

Substituted nitrobenzenes require careful handling due to their potential toxicity. The following information is based on safety data for related compounds and should be considered as a guideline.

Hazard Identification:

-

Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[4][6]

-

Irritation: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[4][6]

-

Organ Damage: May cause damage to organs through prolonged or repeated exposure.[6]

Recommended Safety Precautions:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[6][7] Ensure eyewash stations and safety showers are readily accessible.[6][7]

-

Personal Protective Equipment (PPE):

-

Handling: Wash hands thoroughly after handling.[6][7] Avoid contact with eyes, skin, and clothing.[9] Do not eat, drink, or smoke when using this product.[6]

First Aid Measures:

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[6]

-

If on Skin: Wash with plenty of soap and water.[6]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[6]

-

If Swallowed: Rinse mouth and seek immediate medical attention.[6][9]

Caption: Key safety, handling, and first aid protocols for halogenated nitrobenzenes.

References

- 1. This compound | C6H2BrClFNO2 | CID 13982970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. 1-Bromo-5-chloro-3-fluoro-2-nitrobenzene | 1642542-05-9 | Benchchem [benchchem.com]

- 4. 1-Bromo-5-chloro-4-fluoro-2-nitrobenzene | C6H2BrClFNO2 | CID 50998078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-BroMo-4-chloro-5-fluoro-2-nitrobenzene | 960000-93-5 [chemicalbook.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Technical Guide: 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene

CAS Number: 111010-08-3

For inquiries and sourcing, please refer to the CAS number.

Introduction

1-Bromo-2-chloro-4-fluoro-5-nitrobenzene is a highly functionalized aromatic compound of significant interest to researchers in organic synthesis, medicinal chemistry, and agrochemical development. Its polysubstituted benzene ring, featuring a strategic arrangement of electron-withdrawing groups and halogens, makes it a versatile synthetic building block. The presence of bromine, chlorine, and fluorine atoms allows for selective, sequential chemical modifications, such as cross-coupling and nucleophilic aromatic substitution reactions. The nitro group further activates the ring for such substitutions and can be readily converted to an amino group, opening up a wide array of synthetic possibilities.

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, key reactions, and applications of this compound, with a particular focus on its role as a precursor in the development of novel herbicides.

Physicochemical and Safety Data

The following tables summarize the key quantitative data for this compound.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 111010-08-3 | [1] |

| Molecular Formula | C₆H₂BrClFNO₂ | [1] |

| Molecular Weight | 254.44 g/mol | [1] |

| Physical Form | Solid | |

| Melting Point | 65-65.5 °C | |

| Boiling Point | 290.0 ± 35.0 °C at 760 mmHg | |

| InChI Key | YVDJBLFLBBBGMD-UHFFFAOYSA-N | [1] |

Table 2: Safety and Hazard Information

| Hazard Statement | Code | Description | Reference(s) |

| Harmful if swallowed | H302 | [2] | |

| Harmful in contact with skin | H312 | [2] | |

| Causes skin irritation | H315 | [2] | |

| Causes serious eye irritation | H319 | [2] | |

| Harmful if inhaled | H332 | [2] |

Users should consult the full Safety Data Sheet (SDS) before handling this compound and employ appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Work should be conducted in a well-ventilated fume hood.

Spectral Data

Synthesis and Experimental Protocols

The synthesis of this compound can be envisioned as a two-step process: the synthesis of the precursor 1-bromo-2-chloro-4-fluorobenzene, followed by its nitration.

Experimental Protocol 1: Synthesis of 1-Bromo-2-chloro-4-fluorobenzene (Precursor)

This protocol is based on a Sandmeyer-type reaction, starting from 2-chloro-4-fluoroaniline.

Reaction Scheme:

Materials:

-

2-chloro-4-fluoroaniline

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium nitrite (NaNO₂)

-

48% Hydrobromic acid (HBr)

-

Cuprous bromide (CuBr)

-

Sulfamic acid

-

Diethyl ether

-

Water

-

Ice

Procedure:

-

In a flask, dissolve 2-chloro-4-fluoroaniline (1.0 eq) in a mixture of concentrated sulfuric acid and water, while cooling in an ice bath.

-

Slowly add a solution of sodium nitrite (1.05 eq) in water, maintaining the temperature between -5 °C and 0 °C.

-

Stir the mixture at this temperature for 20-30 minutes to ensure complete diazotization.

-

To quench any excess nitrous acid, add sulfamic acid portion-wise until a potassium iodide-starch paper test is negative.

-

In a separate reaction vessel, prepare a solution of cuprous bromide (1.2 eq) in 48% hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the cuprous bromide solution. Vigorous nitrogen evolution will be observed.

-

Stir the reaction mixture at 30-40 °C for 30 minutes after the addition is complete.

-

Cool the mixture and extract the product with diethyl ether.

-

Wash the organic layer with water, followed by a brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield 1-bromo-2-chloro-4-fluorobenzene.

Experimental Protocol 2: Nitration of 1-Bromo-2-chloro-4-fluorobenzene

This is a representative protocol for the nitration of the precursor to yield the final product.

Reaction Scheme:

Materials:

-

1-bromo-2-chloro-4-fluorobenzene (from Protocol 1)

-

Concentrated sulfuric acid (98%)

-

Potassium nitrate (KNO₃) or Fuming nitric acid (HNO₃)

-

Ice water

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for elution)

Procedure:

-

In a three-necked flask equipped with a stirrer and a thermometer, add concentrated sulfuric acid.

-

Cool the sulfuric acid to 0-5 °C in an ice bath.

-

Slowly add 1-bromo-2-chloro-4-fluorobenzene (1.0 eq) to the cold sulfuric acid, ensuring the temperature does not rise significantly.

-

Once the substrate is dissolved, add potassium nitrate (1.1 eq) portion-wise, maintaining the temperature at 0-5 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by TLC.

-

Upon completion, carefully pour the reaction mixture into a beaker containing a large amount of crushed ice.

-

Extract the product with ethyl acetate.

-

Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution, and finally brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient to obtain pure this compound.

Chemical Reactivity and Applications

This compound is a versatile intermediate due to the multiple reactive sites on the aromatic ring.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the aromatic ring, due to the presence of the nitro group and three halogens, makes it highly susceptible to nucleophilic attack. The fluorine atom, being the most electronegative, is often the most labile leaving group in SNAr reactions. However, the relative reactivity can be influenced by the position and the nucleophile used. This reactivity allows for the introduction of various functional groups, such as amines, alkoxides, and thiolates, which is a key strategy in building complex molecules for drug discovery and materials science.

Reduction of the Nitro Group

The nitro group can be readily reduced to a primary amine (aniline derivative) using various reagents, such as catalytic hydrogenation (e.g., H₂/Pd-C), or metals in acidic media (e.g., Sn/HCl, Fe/HCl). This transformation is fundamental as it introduces a versatile amino group that can be further functionalized through acylation, alkylation, or diazotization to introduce other functionalities.

Application in Agrochemicals: Herbicidal Activity

This compound and related compounds have been identified as potent herbicides. Their mechanism of action involves the inhibition of the light-dependent protochlorophyllide oxidoreductase (LPOR) enzyme.

Mechanism of LPOR Inhibition: LPOR is a critical enzyme in the chlorophyll biosynthesis pathway in plants. It catalyzes the light-dependent reduction of protochlorophyllide to chlorophyllide, a key step in the formation of chlorophyll. By inhibiting LPOR, this compound blocks chlorophyll production, leading to albinism and ultimately the death of the weed, particularly in emerging seedlings. This targeted mode of action makes LPOR an attractive target for the development of new herbicides.[3][4][5]

Visualizations

Synthetic Pathway

The logical workflow for the synthesis of this compound is depicted below.

Caption: Synthetic workflow for this compound.

Herbicidal Mechanism of Action

The following diagram illustrates the inhibition of the chlorophyll biosynthesis pathway by this compound.

Caption: Inhibition of LPOR in the chlorophyll biosynthesis pathway.

Conclusion

This compound is a valuable and highly reactive chemical intermediate. Its utility as a building block in the synthesis of complex organic molecules, particularly in the agrochemical field as a potent LPOR inhibitor, underscores its importance. The synthetic routes and reaction pathways detailed in this guide provide a foundation for researchers to explore its potential in various applications, from developing new crop protection agents to synthesizing novel pharmaceutical candidates. Due to the limited availability of public spectral data, thorough analytical characterization is essential for any research involving this compound.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. 1-Bromo-5-chloro-3-fluoro-2-nitrobenzene | 1642542-05-9 | Benchchem [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Design, Synthesis and Herbicidal Activity of 1,2,4-Oxadiazole Compounds as Novel Light-Dependent Protochlorophyllide Oxidoreductase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Technical Guide: Physicochemical and Synthetic Overview of 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene, a halogenated nitroaromatic compound. Such compounds are valuable intermediates in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals, due to the diverse reactivity of their functional groups.[1][2] The presence of multiple halogens and a nitro group on the benzene ring allows for selective and sequential chemical transformations, such as nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Core Compound Data

The fundamental properties of this compound are summarized below. These data are essential for stoichiometric calculations in synthesis, analytical characterization, and computational modeling.

| Property | Value | Citation(s) |

| Molecular Formula | C₆H₂BrClFNO₂ | [1][3][4] |

| Molecular Weight | 254.44 g/mol | [3][4] |

| Monoisotopic Mass | 252.89415 Da | [3][4] |

| CAS Number | 111010-08-3 | [3] |

| IUPAC Name | This compound | [3] |

| Topological Polar Surface Area | 45.8 Ų | [3] |

Structural and Logical Relationships

The structure of this compound is derived from a benzene ring with five substituents. The nomenclature dictates the specific arrangement of these groups, which is crucial for its chemical identity and reactivity.

Experimental Protocols

A. General Nitration Protocol for Halogenated Benzenes

This protocol is adapted from the synthesis of similar nitroaromatic compounds and represents a common method for introducing a nitro group onto an activated or deactivated aromatic ring.[5]

-

Preparation of Nitrating Mixture: In a flask suitable for exothermic reactions and placed in an ice bath, slowly add concentrated sulfuric acid to concentrated nitric acid in equimolar amounts. Maintain the temperature below 10°C. The reaction between sulfuric acid and nitric acid generates the highly electrophilic nitronium ion (NO₂⁺).[5]

-

Substrate Addition: Dissolve the precursor, 1-bromo-2-chloro-4-fluorobenzene, in a suitable solvent (e.g., dichloromethane or excess sulfuric acid). Add this solution dropwise to the cold nitrating mixture. The rate of addition should be controlled to keep the internal temperature below a specified threshold (e.g., 20°C) to minimize side reactions, such as di-nitration.[5]

-

Reaction Monitoring: Stir the mixture at a controlled temperature (e.g., room temperature) for a designated period (e.g., 2-4 hours).[6] Monitor the reaction's progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), until the starting material is consumed.

-

Workup: Carefully pour the reaction mixture over crushed ice and water to quench the reaction. The crude product should precipitate as a solid.

-

Purification: Isolate the solid product by vacuum filtration and wash it thoroughly with cold water to remove residual acids.[5] Further purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the final, pure compound.[5]

B. General Analytical Workflow

The purity and identity of the synthesized compound must be confirmed. A typical analytical workflow for a halogenated nitroaromatic compound is outlined below.

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are effective methods for determining the purity of nitroaromatic compounds.[7] Structural confirmation is typically achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[7]

Safety and Handling

Halogenated nitroaromatic compounds, including this compound, should be handled with care. They are generally considered harmful if swallowed, inhaled, or in contact with skin.[3][4] They can also cause serious skin and eye irritation.[3][4] All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

References

- 1. chembk.com [chembk.com]

- 2. 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene [myskinrecipes.com]

- 3. This compound | C6H2BrClFNO2 | CID 13982970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Bromo-5-chloro-4-fluoro-2-nitrobenzene | C6H2BrClFNO2 | CID 50998078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 6. 1-BroMo-4-chloro-5-fluoro-2-nitrobenzene | 960000-93-5 [chemicalbook.com]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

A Technical Guide to the Spectroscopic Analysis of 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the spectroscopic characteristics of 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene (CAS No. 111010-08-3). Due to the limited availability of public domain experimental spectra for this specific compound, this document presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed, generalized experimental protocols for acquiring such data are provided, along with a logical workflow for structural elucidation. This guide is intended to serve as a valuable resource for researchers in synthetic chemistry, drug discovery, and materials science.

Compound Overview

This compound is a poly-substituted aromatic compound with the molecular formula C₆H₂BrClFNO₂. Its structure presents a unique electronic environment due to the interplay of electron-withdrawing groups (nitro, chloro, fluoro, bromo) on the benzene ring. Accurate structural confirmation and purity assessment are critical for its application in research and development, necessitating a thorough spectroscopic analysis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 111010-08-3 | [1][2] |

| Molecular Formula | C₆H₂BrClFNO₂ | [2][3] |

| Molecular Weight | 254.44 g/mol | [2][3] |

| Melting Point | 65-65.5 °C | |

| Boiling Point | 290.0 ± 35.0 °C at 760 mmHg | [3] |

| Physical Form | Solid |

Predicted Spectroscopic Data

The following sections present predicted spectroscopic data for this compound. These predictions are derived from established substituent effects and spectral databases for similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, two aromatic protons are expected, and their chemical shifts and coupling patterns are influenced by the surrounding substituents.

Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | ~ 8.1 - 8.3 | Doublet (d) | ~ 7.0 - 8.0 (⁴JHF) |

| H-6 | ~ 7.8 - 8.0 | Doublet (d) | ~ 9.0 - 10.0 (³JHF) |

Table 3: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Signal Assignment | Predicted Chemical Shift (δ, ppm) |

| C-4 (C-F) | ~ 158 - 162 (d, ¹JCF ≈ 250-260 Hz) |

| C-5 (C-NO₂) | ~ 145 - 148 |

| C-2 (C-Cl) | ~ 128 - 132 |

| C-1 (C-Br) | ~ 118 - 122 |

| C-6 (C-H) | ~ 115 - 119 (d, ²JCF ≈ 20-25 Hz) |

| C-3 (C-H) | ~ 112 - 116 (d, ²JCF ≈ 20-25 Hz) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the nitro group, the aromatic ring, and the carbon-halogen bonds.

Table 4: Predicted FT-IR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Vibration Type |

| ~ 3100 - 3000 | Aromatic C-H Stretch |

| ~ 1590 - 1610 | Aromatic C=C Stretch |

| ~ 1520 - 1550 | Asymmetric NO₂ Stretch |

| ~ 1340 - 1360 | Symmetric NO₂ Stretch |

| ~ 1200 - 1250 | C-F Stretch |

| ~ 1000 - 1100 | C-Cl Stretch |

| ~ 800 - 900 | C-H Out-of-plane Bending |

| Below 700 | C-Br Stretch |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio).

Table 5: Predicted Major Ions in EI-Mass Spectrum

| m/z (for ⁷⁹Br, ³⁵Cl) | Ion Formula | Description |

| 253 | [C₆H₂⁷⁹Br³⁵ClFNO₂]⁺ | Molecular Ion (M⁺) |

| 207 | [C₆H₂⁷⁹Br³⁵ClF]⁺ | Loss of NO₂ |

| 178 | [C₆H₂⁷⁹Br³⁵ClFO]⁺ | Loss of NO |

| 128 | [C₆H₂³⁵ClF]⁺ | Loss of Br and NO₂ |

| 174 | [C₆H₂³⁵ClFNO₂]⁺ | Loss of Br |

Experimental Protocols

The following are generalized protocols for obtaining high-quality spectroscopic data for a solid organic compound like this compound. Instrument-specific parameters may require optimization.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation :

-

Dissolve 5-10 mg of the purified solid in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry vial.[4]

-

For ¹³C NMR, a higher concentration (20-50 mg) is recommended to obtain a good signal-to-noise ratio.

-

Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.

-

Filter the solution through a pipette with a small plug of glass wool or cotton directly into a clean 5 mm NMR tube to remove any particulate matter.[4]

-

The height of the solution in the NMR tube should be approximately 4-5 cm.[4]

-

Tetramethylsilane (TMS) can be added as an internal reference standard (δ = 0.00 ppm) if not already present in the solvent.[4]

-

-

Spectrometer Parameters (for a 500 MHz instrument) :

-

¹H NMR :

-

¹³C NMR :

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method) :

-

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

The mixture should be homogenous and have a fine, consistent texture.

-

Transfer the mixture to a pellet-pressing die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent or translucent pellet.

-

-

Spectrum Acquisition :

-

Obtain a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.[5]

-

Mass Spectrometry (MS)

-

Sample Introduction :

-

For a pure, solid sample, a direct insertion probe can be used. A small amount of the sample is placed in a capillary tube at the end of the probe.

-

Alternatively, Gas Chromatography-Mass Spectrometry (GC-MS) can be used. Dissolve a small amount of the sample (~1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).[6]

-

-

Ionization and Analysis :

-

Ionization Method : Electron Ionization (EI) is a common method for this type of molecule, typically using an electron energy of 70 eV.[6]

-

The sample is vaporized and bombarded with electrons, causing ionization and fragmentation.[7]

-

Mass Analyzer : A quadrupole or time-of-flight (TOF) analyzer separates the resulting ions based on their mass-to-charge (m/z) ratio.[8]

-

Detector : An electron multiplier or similar detector records the abundance of each ion.[7]

-

The resulting mass spectrum plots the relative intensity of ions versus their m/z ratio.

-

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic compound like this compound using the spectroscopic techniques discussed.

Caption: Logical workflow for spectroscopic structural elucidation.

Conclusion

While experimental spectra for this compound are not widely published, a combination of predicted data and established analytical protocols provides a robust framework for its characterization. The predicted ¹H and ¹³C NMR, FT-IR, and mass spectral data offer valuable insights into its structural features. By following the detailed experimental methodologies outlined in this guide, researchers can confidently acquire and interpret the necessary spectroscopic data to confirm the identity, purity, and structure of this and similar complex organic molecules, thereby facilitating its use in further scientific investigation and development.

References

- 1. 111010-08-3 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 2. This compound | C6H2BrClFNO2 | CID 13982970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 111010-08-3 | LEA01008 [biosynth.com]

- 4. benchchem.com [benchchem.com]

- 5. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 6. benchchem.com [benchchem.com]

- 7. Mass spectrometry - Wikipedia [en.wikipedia.org]

- 8. rsc.org [rsc.org]

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This guide presents a theoretical analysis of the ¹H and ¹³C NMR spectra of 1-bromo-2-chloro-4-fluoro-5-nitrobenzene, a polysubstituted aromatic compound. The predictions are derived from the well-established effects of electron-withdrawing and electron-donating groups on the chemical shifts and coupling constants of aromatic systems.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to show two signals in the aromatic region, corresponding to the two protons on the benzene ring. The chemical shifts are influenced by the electronic effects of the five substituents. The strongly electron-withdrawing nitro group is expected to cause a significant downfield shift for the adjacent proton. The halogens (bromine, chlorine, and fluorine) also contribute to the deshielding of the aromatic protons.

The multiplicity of each signal is determined by spin-spin coupling. The two protons will couple to each other (ortho-coupling, if applicable, though here they are meta), and each will also couple to the fluorine-19 nucleus.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |

| H-3 | 8.15 - 8.35 | Doublet of doublets (dd) | ³J(H-F) ≈ 7-9 Hz, ⁴J(H-H) ≈ 2-3 Hz | 1H |

| H-6 | 7.80 - 8.00 | Doublet of doublets (dd) | ⁴J(H-F) ≈ 4-6 Hz, ⁴J(H-H) ≈ 2-3 Hz | 1H |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to exhibit six distinct signals, one for each carbon atom in the benzene ring. The chemical shifts of the carbon atoms are significantly affected by the attached substituents. Carbons bonded to electronegative atoms (Br, Cl, F, N) will be deshielded and appear at lower field. The carbon atom attached to the fluorine will show a large one-bond coupling (¹J(C-F)), and other carbons will show smaller two-, three-, or four-bond couplings to fluorine.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |

| C-1 (C-Br) | 115 - 125 | |

| C-2 (C-Cl) | 130 - 140 | |

| C-3 (C-H) | 125 - 135 | |

| C-4 (C-F) | 160 - 170 | ¹J(C-F) ≈ 240-260 |

| C-5 (C-NO₂) | 145 - 155 | |

| C-6 (C-H) | 120 - 130 |

Note: The chemical shifts are relative to a standard reference (e.g., TMS) and can be influenced by the solvent.

Molecular Structure and NMR Signal Assignment

The following diagram illustrates the molecular structure of this compound with the numbering scheme used for the NMR signal assignments.

Caption: Molecular structure with atom numbering.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the predicted spin-spin coupling interactions and a general workflow for NMR analysis.

Caption: Predicted ¹H-¹H and ¹H-¹⁹F spin-spin coupling network.

Caption: General experimental workflow for NMR analysis.

Experimental Protocols

The following provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra for a small organic molecule like this compound.

Sample Preparation

-

Solvent Selection : Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common choice for many organic compounds. Other options include deuterated dimethyl sulfoxide (DMSO-d₆), deuterated acetone (acetone-d₆), or deuterated benzene (C₆D₆). The choice of solvent can slightly influence the chemical shifts.[1][2]

-

Concentration :

-

Procedure :

-

Weigh the sample accurately in a clean, dry vial.

-

Add the deuterated solvent and gently agitate or vortex until the sample is fully dissolved.

-

Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.[5]

-

Ensure the sample height in the tube is approximately 4-5 cm.[4]

-

Cap the NMR tube securely.

-

NMR Data Acquisition

The following are typical parameters for a 400 or 500 MHz NMR spectrometer.

¹H NMR Spectroscopy:

-

Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30' or 'zg') is typically used.

-

Number of Scans (NS): 8 to 16 scans are usually sufficient for a sample of this concentration.

-

Acquisition Time (AQ): 2-4 seconds to ensure good digital resolution.[6]

-

Relaxation Delay (D1): 1-5 seconds. A longer delay (e.g., 5 times the longest T1) is necessary for accurate integration in quantitative NMR.[7]

-

Spectral Width (SW): A range of approximately 12-16 ppm is generally adequate for most organic molecules.

¹³C NMR Spectroscopy:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is standard to produce a spectrum with singlets for each carbon.

-

Number of Scans (NS): Due to the low sensitivity of ¹³C, a larger number of scans is required, typically ranging from 128 to 1024 or more, depending on the sample concentration.

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2 seconds is a common default, but may need to be adjusted for quaternary carbons.

-

Spectral Width (SW): A spectral width of 200-250 ppm is standard for ¹³C NMR.

Conclusion

This technical guide provides a comprehensive, albeit theoretical, overview of the ¹H and ¹³C NMR spectra of this compound. The predicted chemical shifts and coupling constants are based on the established principles of substituent effects in aromatic systems. The provided experimental protocols offer a robust starting point for the actual acquisition of NMR data for this and similar compounds. While these predictions serve as a valuable guide for spectral interpretation, experimental verification remains the gold standard for unequivocal structure determination.

References

- 1. Two solvents, two different spectra - Aromatic Solvent Induced Shifts — Nanalysis [nanalysis.com]

- 2. reddit.com [reddit.com]

- 3. ucl.ac.uk [ucl.ac.uk]

- 4. organomation.com [organomation.com]

- 5. imperial.ac.uk [imperial.ac.uk]

- 6. NMR Education: How to Choose Your Acquisition Parameters? [aiinmr.com]

- 7. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Infrared Spectrum of 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the infrared (IR) spectrum of 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene, a polyhalogenated nitrobenzene derivative of significant interest in organic synthesis. Due to the electron-withdrawing nature of its substituents, this compound serves as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals. Understanding its spectral characteristics is crucial for its identification, characterization, and quality control.

Predicted Infrared Spectral Data

While a publicly available experimental infrared spectrum for this compound is not readily found, a reliable prediction of its key absorption bands can be made based on the analysis of structurally similar compounds and established spectroscopic principles. The following table summarizes the expected prominent vibrational modes and their estimated wavenumber ranges. These estimations are derived from data on related halogenated nitrobenzenes.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Asymmetric NO₂ Stretching | Nitro (R-NO₂) | 1570–1485 | Strong |

| Symmetric NO₂ Stretching | Nitro (R-NO₂) | 1370–1320 | Strong |

| C=C Stretching | Aromatic Ring | 1625–1400 | Medium to Strong |

| C-H Stretching | Aromatic Ring | 3100–3000 | Medium |

| C-F Stretching | Aryl Fluoride | 1250–1100 | Strong |

| C-Cl Stretching | Aryl Chloride | 850–550 | Medium to Strong |

| C-Br Stretching | Aryl Bromide | 680–515 | Medium to Strong |

| C-H Out-of-Plane Bending | Aromatic Ring | 900–690 | Strong |

| NO₂ Bending | Nitro (R-NO₂) | 870–830 | Medium |

Key Spectral Interpretations

The infrared spectrum of this compound is expected to be dominated by strong absorptions from the nitro group and the carbon-halogen bonds. The aromatic C=C stretching vibrations will appear in the 1625-1400 cm⁻¹ region, with their exact positions and intensities influenced by the complex substitution pattern. The C-H stretching vibrations of the remaining two hydrogens on the aromatic ring are expected in the 3100-3000 cm⁻¹ range. The strong electron-withdrawing effect of the nitro group and the halogens will influence the electron density of the benzene ring, which in turn affects the frequencies of the ring vibrations.

Experimental Protocol: Obtaining the FT-IR Spectrum

The following provides a detailed methodology for acquiring the Fourier-Transform Infrared (FT-IR) spectrum of this compound in a laboratory setting.

Objective: To obtain a high-resolution FT-IR spectrum of solid this compound for structural characterization.

Materials and Equipment:

-

This compound (solid)

-

Potassium bromide (KBr), IR grade, desiccated

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

-

FT-IR spectrometer (e.g., Bruker Tensor 27 or similar) with a deuterated triglycine sulfate (DTGS) detector

-

Sample holder for KBr pellets

-

Spatula

-

Desiccator

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Place approximately 1-2 mg of this compound and 100-200 mg of dry IR-grade KBr into an agate mortar.

-

Gently grind the mixture with the pestle for 2-3 minutes until a fine, homogeneous powder is obtained. The particle size should be small enough to minimize scattering of the infrared radiation.

-

Transfer a portion of the powdered mixture into the pellet-forming die.

-

Place the die under a hydraulic press and apply a pressure of 7-10 tons for approximately 1-2 minutes to form a transparent or semi-transparent pellet.

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

-

Background Spectrum Acquisition:

-

Ensure the sample compartment of the FT-IR spectrometer is empty.

-

Purge the spectrometer with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

-

Acquire a background spectrum. This will be automatically subtracted from the sample spectrum.

-

-

Sample Spectrum Acquisition:

-

Place the sample holder with the KBr pellet into the sample compartment of the FT-IR spectrometer.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

The acquired spectrum should be baseline corrected if necessary.

-

Identify and label the major absorption peaks.

-

Compare the peak positions with the predicted values and literature data for characteristic functional group absorptions.

-

Safety Precautions:

-

This compound is a chemical compound and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Work in a well-ventilated area or a fume hood.

-

Consult the Safety Data Sheet (SDS) for this compound for detailed safety information.

Logical Relationships in Spectral Interpretation

The following diagram illustrates the logical workflow for interpreting the IR spectrum of this compound.

Caption: Logical workflow from molecular structure to IR spectral interpretation.

Experimental Workflow for FT-IR Analysis

The diagram below outlines the standard experimental workflow for obtaining the FT-IR spectrum of a solid sample using the KBr pellet method.

Caption: Experimental workflow for FT-IR analysis of a solid sample.

Mass Spectrometry of 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated mass spectrometric behavior of 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene. The information presented herein is essential for the identification, characterization, and quantification of this compound in various research and development settings.

Introduction

This compound (C₆H₂BrClFNO₂) is a halogenated nitroaromatic compound with a molecular weight of approximately 254.44 g/mol .[1][2][3] The presence of multiple electronegative substituents, including bromine, chlorine, fluorine, and a nitro group, results in a unique and complex fragmentation pattern under mass spectrometric analysis. This guide will focus on the predicted fragmentation pathways under Electron Ionization (EI), a common and robust ionization technique for such molecules.[4][5][6]

Predicted Electron Ionization Mass Spectrometry (EI-MS) Data

Upon electron ionization, this compound is expected to form a molecular ion ([M]⁺˙) that will be readily detectable. The isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) will produce a characteristic isotopic cluster for the molecular ion and any subsequent fragments containing these halogens.[7]

Predicted Major Fragment Ions

The fragmentation of the molecular ion is anticipated to proceed through several key pathways, primarily involving the loss of the nitro group and halogen atoms. The following table summarizes the predicted major fragment ions, with m/z values calculated using the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, ¹⁹F, ³⁵Cl, ⁷⁹Br).

| Predicted Fragment Ion | Neutral Loss | m/z (Calculated) | Description of Fragmentation Pathway |

| [C₆H₂BrClFNO₂]⁺˙ | - | 253 | Molecular Ion |

| [C₆H₂BrClFNO]⁺˙ | O | 237 | Loss of an oxygen atom from the nitro group |

| [C₆H₂BrClF]⁺ | NO₂ | 207 | Loss of the nitro group |

| [C₆H₂BrClFO]⁺˙ | NO | 223 | Loss of nitric oxide from the molecular ion |

| [C₆H₂ClFNO₂]⁺ | Br | 174 | Loss of a bromine radical |

| [C₆H₂BrFNO₂]⁺ | Cl | 218 | Loss of a chlorine radical |

| [C₅H₂BrClF]⁺ | CO, NO | 179 | Subsequent loss of carbon monoxide from [C₆H₂BrClF]⁺ |

| [C₆H₂BrF]⁺ | Cl, NO₂ | 172 | Loss of chlorine and the nitro group |

| [C₆H₂ClF]⁺ | Br, NO₂ | 128 | Loss of bromine and the nitro group |

Isotopic Abundance Patterns

The presence of both bromine and chlorine will create a complex but highly informative isotopic pattern for the molecular ion and its fragments. The characteristic M, M+2, M+4, and even M+6 peaks will be observable for ions containing both halogens. For fragments containing only one of the halogens, the typical isotopic patterns for either bromine (~1:1 ratio for M and M+2) or chlorine (~3:1 ratio for M and M+2) will be observed.[7]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A standard and effective method for the analysis of semi-volatile compounds like this compound is Gas Chromatography coupled with Mass Spectrometry (GC-MS).[6]

3.1 Sample Preparation

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve the sample in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate.

-

Perform serial dilutions to achieve a final concentration suitable for GC-MS analysis (e.g., 1-10 µg/mL).

3.2 Gas Chromatography (GC) Conditions

-

Injector: Split/splitless injector, operated in splitless mode for high sensitivity.

-

Injector Temperature: 280 °C

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 15 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

3.3 Mass Spectrometry (MS) Conditions

-

Ionization Energy: 70 eV[6]

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Mass Range: m/z 40-400

-

Scan Speed: 1000 amu/s

-

Solvent Delay: 3-5 minutes to protect the filament from the solvent peak.

3.4 Data Analysis

-

Identify the chromatographic peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum corresponding to this peak.

-

Analyze the fragmentation pattern, identifying the molecular ion and key fragment ions as predicted in Section 2.1.

-

Compare the observed isotopic patterns with theoretical patterns to confirm the elemental composition of the ions.

Visualizations

The following diagrams illustrate the predicted fragmentation pathway and a general experimental workflow for the analysis of this compound.

Caption: Predicted EI fragmentation pathway of this compound.

Caption: General experimental workflow for the GC-MS analysis of the target compound.

Conclusion

This technical guide provides a foundational understanding of the mass spectrometric behavior of this compound. The predicted fragmentation patterns and the detailed experimental protocol serve as a valuable resource for researchers and scientists in the fields of analytical chemistry, drug development, and materials science. The characteristic isotopic signatures and fragmentation pathways outlined herein will aid in the unambiguous identification and structural elucidation of this complex halogenated nitroaromatic compound.

References

- 1. This compound | C6H2BrClFNO2 | CID 13982970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Bromo-5-chloro-4-fluoro-2-nitrobenzene | C6H2BrClFNO2 | CID 50998078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Bromo-4-chloro-5-fluoro-2-nitrobenzene | C6H2BrClFNO2 | CID 50999481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Electron ionization - Wikipedia [en.wikipedia.org]

- 5. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Physical properties of 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene (melting point, boiling point)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the experimentally determined physical properties of 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene, a key intermediate in various synthetic applications. This document is intended to serve as a comprehensive resource, detailing its melting and boiling points, the methodologies for their determination, and a logical workflow for such characterizations.

Core Physical Properties

This compound, with the CAS number 111010-08-3, is a polysubstituted aromatic compound. Its physical state under ambient conditions is a solid. The precise melting and boiling points are critical parameters for its purification, handling, and application in further chemical synthesis.

Data Presentation

The quantitative physical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Melting Point | 65-65.5 °C | [1] |

| Boiling Point | 290.0 ± 35.0 °C at 760 mmHg | [1] |

| Molecular Formula | C₆H₂BrClFNO₂ | |

| Molecular Weight | 254.44 g/mol | |

| CAS Number | 111010-08-3 |

Experimental Protocols

The accurate determination of melting and boiling points is fundamental to the characterization of a pure chemical substance. The following sections detail the standard experimental methodologies for these measurements.

Determination of Melting Point

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. For a pure substance, this transition occurs over a narrow temperature range.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or a digital instrument)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground into a powder using a mortar and pestle. This ensures uniform heat distribution within the sample.

-

Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped to pack the solid into the sealed end. The packed sample height should be approximately 2-3 mm.

-

Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb to ensure accurate temperature reading.

-

Heating and Observation: The apparatus is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Melting Range Determination: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range. For a pure compound, this range should be narrow.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., oil bath or Thiele tube)

-

Beaker

Procedure:

-

Sample Preparation: A small volume (a few milliliters) of the liquid substance is placed in the small test tube. As this compound is a solid at room temperature, it must first be melted.

-

Capillary Inversion: A capillary tube, sealed at one end, is placed inverted (open end down) into the liquid in the test tube.

-

Apparatus Assembly: The test tube is attached to a thermometer, ensuring the bottom of the test tube is level with the thermometer bulb. This assembly is then immersed in a heating bath.

-

Heating: The heating bath is heated gently and uniformly. As the temperature rises, the air trapped in the capillary tube will expand and slowly bubble out.

-

Boiling Point Identification: As the liquid approaches its boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube. The heating is then stopped.

-

Temperature Reading: The liquid will begin to cool, and the stream of bubbles will slow down. The temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point.

Mandatory Visualization

The logical workflow for the determination of the physical properties of a novel or uncharacterized chemical substance is depicted in the following diagram.

Caption: Workflow for the determination of melting and boiling points.

References

Solubility Profile of 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene: A Technical Guide for Researchers

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the solubility of 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene in organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing detailed experimental protocols for researchers to determine these values in their own laboratory settings.

Introduction to this compound

This compound is a halogenated nitroaromatic compound. Such compounds are of significant interest in synthetic organic chemistry, serving as versatile intermediates in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.[1] The strategic placement of different halogens and a nitro group on the benzene ring allows for selective and sequential chemical transformations.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These computed properties provide an initial indication of the compound's behavior. The XLogP3 value of 3.2 suggests a higher affinity for lipophilic (organic) environments over aqueous media.[2]

| Property | Value | Source |

| Molecular Formula | C₆H₂BrClFNO₂ | PubChem[2] |

| Molecular Weight | 254.44 g/mol | PubChem[2] |

| XLogP3 | 3.2 | PubChem[2] |

| Hydrogen Bond Donor Count | 0 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |

| Polar Surface Area | 45.8 Ų | PubChem[2] |

Table 1: Computed Physicochemical Properties of this compound

Qualitative Solubility Information

Experimental Protocols for Solubility Determination

The following section outlines two common and reliable methods for determining the solubility of a solid compound like this compound in organic solvents.

General Workflow for Experimental Solubility Determination

The logical process for determining the solubility of the target compound is illustrated in the following workflow diagram.

Caption: Workflow for Experimental Solubility Determination.

Method 1: Gravimetric Determination of Solubility

The gravimetric method is a straightforward and widely used technique for determining solubility.[3][4][5] It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.

Materials and Equipment:

-

This compound

-

Selected organic solvent

-

Analytical balance

-

Thermostatic shaker or water bath

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Evaporating dish or pre-weighed vials

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is crucial to ensure saturation.

-

-

Equilibration:

-

Place the sealed container in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). Periodically check if the concentration of the solute in the solution remains constant to confirm equilibrium.

-

-

Sample Collection and Separation:

-

Allow the container to stand undisturbed at the constant temperature to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette. To avoid transferring any solid particles, it is advisable to use a syringe fitted with a chemically resistant filter (e.g., PTFE).

-

-

Gravimetric Analysis:

-

Transfer the filtered aliquot to a pre-weighed, dry evaporating dish or vial.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a drying oven set at a temperature below the boiling point of the solvent and the melting point of the solute can be used.

-

Once the solvent is completely removed, place the dish or vial in a vacuum desiccator to remove any residual solvent and allow it to cool to room temperature.

-

Weigh the dish or vial containing the dried solute. Repeat the drying and weighing process until a constant weight is achieved.[6]

-

-

Calculation:

-

Calculate the mass of the dissolved solute by subtracting the initial weight of the empty container from the final constant weight.

-

The solubility can then be expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Method 2: Spectroscopic Determination of Solubility

For compounds that absorb ultraviolet or visible light, UV/Vis spectroscopy provides a rapid and sensitive method for determining solubility.[7] This method requires the prior establishment of a calibration curve.

Materials and Equipment:

-

All materials listed for the gravimetric method

-

UV/Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration. The plot should be linear and follow the Beer-Lambert law.

-

-

Preparation and Equilibration of Saturated Solution:

-

Follow steps 1 and 2 as described in the gravimetric method to prepare a saturated solution and allow it to reach equilibrium.

-

-

Sample Collection and Dilution:

-

Follow step 3 of the gravimetric method to obtain a clear, filtered aliquot of the saturated solution.

-

Precisely dilute the aliquot with the same solvent to a concentration that falls within the linear range of the calibration curve. The dilution factor must be accurately recorded.

-

-

Spectroscopic Measurement:

-

Measure the absorbance of the diluted solution at the λmax.

-

-

Calculation:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted solution from its absorbance.

-

Multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of the compound.

-

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood. For detailed safety information, refer to the material safety data sheet (MSDS).

Conclusion

While quantitative solubility data for this compound in organic solvents is not readily found in the existing literature, this guide provides researchers with the necessary detailed protocols to determine these values experimentally. The choice between the gravimetric and spectroscopic methods will depend on the available equipment and the specific properties of the compound and solvent. Accurate determination of solubility is a critical step in the effective utilization of this compound in drug development and other synthetic applications.

References

- 1. 1-Bromo-5-chloro-3-fluoro-2-nitrobenzene | 1642542-05-9 | Benchchem [benchchem.com]

- 2. This compound | C6H2BrClFNO2 | CID 13982970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. pharmacyjournal.info [pharmacyjournal.info]

- 5. pharmajournal.net [pharmajournal.net]

- 6. cefns.nau.edu [cefns.nau.edu]

- 7. Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Safety Guide to 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is a technical guide compiled from publicly available data, primarily from chemical databases. A complete, certified Safety Data Sheet (SDS) from a manufacturer was not available at the time of writing. Much of the quantitative data presented is based on computational models and should be treated as predictive. Always consult a certified SDS from your supplier before handling this chemical and adhere to all institutional and governmental safety protocols.

Chemical Identification and Properties

1-Bromo-2-chloro-4-fluoro-5-nitrobenzene is a halogenated nitroaromatic compound. Its structure and properties make it a potentially useful intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds. However, its reactivity and substitution pattern also indicate significant potential hazards.

Table 1: Chemical Identifiers [1]

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 111010-08-3 |

| Molecular Formula | C₆H₂BrClFNO₂ |

| Canonical SMILES | C1=C(C(=CC(=C1Br)Cl)F)--INVALID-LINK--[O-] |

| InChI Key | YVDJBLFLBBBGMD-UHFFFAOYSA-N |

Table 2: Physical and Chemical Properties (Computed) [1]

| Property | Value | Source |

| Molecular Weight | 254.44 g/mol | PubChem |

| Exact Mass | 252.89415 Da | PubChem |

| Boiling Point | 275.6 ± 35.0 °C (Predicted) | Echemi |

| Density | 1.904 ± 0.06 g/cm³ (Predicted) | Echemi |

| XLogP3 | 3.2 | PubChem |

| Polar Surface Area | 45.8 Ų | PubChem |

Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to acute toxicity and irritation.

Table 3: GHS Hazard Classification [1]

| Hazard Class | Category | Hazard Statement |